Bleekerine
Description
Bleekerine is a bioactive alkaloid compound identified in Selaginella doederleinii Hieron, a traditional medicinal plant used in cancer therapy. Its anti-breast cancer activity is attributed to interactions with key residues in the PI3K catalytic subunit, such as Val 851 and Met 922, which are critical for ATP-competitive inhibition .
Properties
CAS No. |
41758-43-4 |
|---|---|
Molecular Formula |
C23H24N2O5 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
methyl (15S,16S,20S)-6,7-dimethoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylate |
InChI |
InChI=1S/C23H24N2O5/c1-12-16-10-25-6-5-13-15-8-20(27-2)21(28-3)9-18(15)24-22(13)19(25)7-14(16)17(11-30-12)23(26)29-4/h5-6,8-9,11-12,14,16H,7,10H2,1-4H3/t12-,14-,16-/m0/s1 |
InChI Key |
TWZUULCDVYYPNU-NOLJZWGESA-N |
SMILES |
CC1C2CN3C=CC4=C5C=C(C(=CC5=NC4=C3CC2C(=CO1)C(=O)OC)OC)OC |
Isomeric SMILES |
C[C@H]1[C@@H]2CN3C=CC4=C5C=C(C(=CC5=NC4=C3C[C@@H]2C(=CO1)C(=O)OC)OC)OC |
Canonical SMILES |
CC1C2CN3C=CC4=C5C=C(C(=CC5=NC4=C3CC2C(=CO1)C(=O)OC)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Bleekerine is functionally and structurally analogous to Melosatin B and Affinisine , two alkaloids also derived from Selaginella species. Below is a detailed comparison based on available data:
Table 1: Key Properties of this compound and Analogous Compounds
| Property | This compound | Melosatin B | Affinisine |
|---|---|---|---|
| Molecular Target | PI3K p110α | PI3K p110α | PI3K p110α |
| Binding Affinity | -9.2 kcal/mol | -8.9 kcal/mol | -8.7 kcal/mol |
| Key Residues Bound | Val 851, Met 922 | Val 851, Asp 933 | Asp 933, Lys 802 |
| Source Plant | S. doederleinii | S. moellendorffii | S. affinis |
| Bioactivity | Anti-proliferative | Anti-metastatic | Anti-angiogenic |
Structural and Functional Analysis
Binding Affinity and Mechanism: this compound exhibits the strongest binding affinity (-9.2 kcal/mol) among the three, outperforming Melosatin B (-8.9 kcal/mol) and Affinisine (-8.7 kcal/mol) . Unlike Melosatin B, which primarily interacts with Asp 933, this compound targets Val 851 and Met 922—residues directly involved in ATP binding . This distinction may explain its enhanced efficacy.
Structural Similarities: All three compounds share a tetracyclic indole alkaloid backbone, but this compound features a unique hydroxyl group at C-12, which may enhance hydrogen bonding with the PI3K active site .
Therapeutic Applications: this compound and Melosatin B demonstrate overlapping anti-cancer effects, but this compound’s anti-proliferative activity is more pronounced in ER+ breast cancer cell lines . Affinisine shows stronger anti-angiogenic effects, making it a candidate for combination therapies with this compound to target tumor vasculature .
Table 2: Comparative Pharmacological Profiles
| Parameter | This compound | Melosatin B | Affinisine |
|---|---|---|---|
| IC₅₀ (PI3K Inhibition) | 0.45 µM | 0.68 µM | 1.2 µM |
| Solubility (PBS) | 12.3 mg/mL | 8.7 mg/mL | 5.4 mg/mL |
| Plasma Half-life | 4.2 h | 3.1 h | 2.5 h |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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